4-(3-Hydroxy-3-methylpyrrolidin-1-yl)benzaldehyde
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Overview
Description
4-(3-Hydroxy-3-methylpyrrolidin-1-yl)benzaldehyde is an organic compound with the molecular formula C₁₂H₁₅NO₂ and a molecular weight of 205.25 g/mol . This compound is characterized by the presence of a benzaldehyde group attached to a pyrrolidine ring, which is further substituted with a hydroxy and a methyl group. It is primarily used in research and development projects due to its unique chemical properties .
Preparation Methods
The synthesis of 4-(3-Hydroxy-3-methylpyrrolidin-1-yl)benzaldehyde typically involves the reaction of 3-hydroxy-3-methylpyrrolidine with benzaldehyde under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product . Industrial production methods may involve the use of high-performance liquid chromatography (HPLC) and ultraviolet (UV) spectrophotometry for the qualitative study and purification of the synthesized compound .
Chemical Reactions Analysis
4-(3-Hydroxy-3-methylpyrrolidin-1-yl)benzaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may lead to the formation of carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it is studied for its potential therapeutic properties and its role in various biochemical pathways . Additionally, it finds applications in the pharmaceutical industry for the development of new drugs and in the field of materials science for the creation of novel materials .
Mechanism of Action
The mechanism of action of 4-(3-Hydroxy-3-methylpyrrolidin-1-yl)benzaldehyde involves its interaction with specific molecular targets and pathways within biological systems. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes and receptors . This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the observed biological effects .
Comparison with Similar Compounds
4-(3-Hydroxy-3-methylpyrrolidin-1-yl)benzaldehyde can be compared with other similar compounds such as 4-hydroxy-3-methoxybenzaldehyde (vanillin) and pyrrolidine derivatives . While these compounds share some structural similarities, this compound is unique due to its specific substitution pattern and the presence of both hydroxy and methyl groups on the pyrrolidine ring
Properties
Molecular Formula |
C12H15NO2 |
---|---|
Molecular Weight |
205.25 g/mol |
IUPAC Name |
4-(3-hydroxy-3-methylpyrrolidin-1-yl)benzaldehyde |
InChI |
InChI=1S/C12H15NO2/c1-12(15)6-7-13(9-12)11-4-2-10(8-14)3-5-11/h2-5,8,15H,6-7,9H2,1H3 |
InChI Key |
GZDRLKSVRVDDJO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCN(C1)C2=CC=C(C=C2)C=O)O |
Origin of Product |
United States |
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